molecular formula C23H22O3 B3368256 o-Methoxyphenyl alpha-ethyl-4-biphenylacetate CAS No. 20723-84-6

o-Methoxyphenyl alpha-ethyl-4-biphenylacetate

Cat. No.: B3368256
CAS No.: 20723-84-6
M. Wt: 346.4 g/mol
InChI Key: HSCJXYVNGVOWMN-UHFFFAOYSA-N
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Description

o-Methoxyphenyl alpha-ethyl-4-biphenylacetate: is an organic compound with the molecular formula C23H22O3 and a molecular weight of 346.45 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of o-Methoxyphenyl alpha-ethyl-4-biphenylacetate can be achieved through several synthetic routes. One common method involves the esterification of alpha-ethyl-4-biphenylacetic acid with o-methoxyphenol in the presence of a suitable catalyst . The reaction conditions typically include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or enzymatic catalysts can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

o-Methoxyphenyl alpha-ethyl-4-biphenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

o-Methoxyphenyl alpha-ethyl-4-biphenylacetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of o-Methoxyphenyl alpha-ethyl-4-biphenylacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

o-Methoxyphenyl alpha-ethyl-4-biphenylacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2-methoxyphenyl) 2-(4-phenylphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O3/c1-3-20(23(24)26-22-12-8-7-11-21(22)25-2)19-15-13-18(14-16-19)17-9-5-4-6-10-17/h4-16,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJXYVNGVOWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942933
Record name 2-Methoxyphenyl 2-([1,1'-biphenyl]-4-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20723-84-6
Record name 4-Biphenylacetic acid, alpha-ethyl-, o-methoxyphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020723846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyphenyl 2-([1,1'-biphenyl]-4-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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